N-(3-aminopropyl)guanidinehydrochloride
Description
Contextualization within Guanidine (B92328) Chemistry and Polyamine Research
The chemical identity of N-(3-aminopropyl)guanidine hydrochloride is rooted in two significant fields: guanidine chemistry and polyamine research. Guanidine, HNC(NH₂)₂, is a nitrogen-rich compound first isolated in 1861 by Adolph Strecker. wikipedia.org The defining feature of guanidines is the guanidinium (B1211019) cation, [C(NH₂)₃]⁺, formed upon protonation. This cation is remarkably stable due to the delocalization of its positive charge across the central carbon and three nitrogen atoms, resulting in a pKₐH of 13.6, making guanidine a very strong base in water. wikipedia.org This inherent basicity and ability to form multiple hydrogen bonds are central to the function of many guanidine derivatives in biological systems and synthetic applications. mdpi.com
The compound's structure also places it at the intersection of polyamine research. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth and proliferation. The "(3-aminopropyl)" portion of N-(3-aminopropyl)guanidine mimics the structural backbone of these natural polyamines. This structural similarity allows it to interact with biological systems that recognize and process polyamines, such as enzymes involved in their metabolism. nih.gov For instance, studies have explored derivatives of N-(3-aminopropyl)guanidine (also known as iminoctadine) as competitive inhibitors of polyamine oxidase, an enzyme critical for polyamine catabolism. nih.gov
Historical Trajectory of Related Guanidine Derivatives in Academic Inquiry
The study of guanidino compounds has a long and varied history, beginning with the isolation of guanidine itself in 1861. exlibrisgroup.com Early research focused on its basic chemical properties and its presence in natural products, such as guanine (B1146940), from which it was first derived. wikipedia.org The early 20th century saw the discovery of the blood-sugar-lowering effects of guanidine, a line of inquiry that, despite initial setbacks due to toxicity, eventually led to the development of clinically significant biguanide (B1667054) derivatives like metformin, a first-line treatment for type 2 diabetes. wikipedia.orgmdpi.com
In biochemistry, the significance of the guanidino group was cemented by its identification as the functional side chain of the amino acid arginine. This discovery highlighted its importance in protein structure and function, particularly in forming salt bridges and hydrogen bonds. In the mid-20th century, guanidine hydrochloride became a fundamental tool in protein chemistry, recognized for its potent chaotropic properties that enable the denaturation and unfolding of proteins, a technique still widely used in protein folding studies. wikipedia.orgchemicalbook.com The observation of guanidinosuccinic acid in the urine of uremic patients in 1963 spurred significant research into the role of guanidino compounds in clinical biochemistry, particularly in renal diseases. exlibrisgroup.com This historical progression from a simple organic base to a key component of natural products, pharmaceuticals, and biochemical tools provides the context for the ongoing investigation of more specialized derivatives like N-(3-aminopropyl)guanidine.
Contemporary Significance as a Biochemical Probe and Synthetic Intermediate
In modern research, N-(3-aminopropyl)guanidine hydrochloride serves dual roles as a specialized biochemical probe and a useful synthetic intermediate. Its function as a biochemical probe stems directly from its structural similarity to natural polyamines. Researchers utilize such compounds to investigate the function and mechanism of polyamine-metabolizing enzymes. By acting as an inhibitor, it can help elucidate the physiological role of enzymes like polyamine oxidase, providing insights into cellular processes regulated by polyamine levels. nih.gov The positively charged guanidinium group can form strong ionic and hydrogen bonding interactions with negatively charged residues in an enzyme's active site, making it an effective mimic of the natural protonated amine substrates. nih.gov
As a synthetic intermediate, N-(3-aminopropyl)guanidine hydrochloride provides a valuable scaffold for constructing more complex molecules. The presence of two distinct nucleophilic sites—the terminal primary amine and the guanidino group—allows for selective chemical modifications. Organic chemists can leverage this structure to build a variety of derivatives, including agrochemicals and compounds with potential therapeutic applications. researchgate.netnih.gov The general synthetic utility of guanidines is well-established, with common routes involving the reaction of amines with reagents like S-methylisothiouronium salts or cyanamides to introduce the guanidine moiety. mdpi.comresearchgate.net N-(3-aminopropyl)guanidine itself can be further elaborated to create macrocyclic structures or attach other functional groups, making it a versatile starting material for developing new chemical entities. nih.gov
Data Tables
Table 1: Physicochemical Properties of N-(3-aminopropyl)guanidine hydrochloride Note: Data corresponds to the dihydrochloride (B599025) form as available in public databases.
| Property | Value |
| Molecular Formula | C₄H₁₄Cl₂N₄ |
| Molecular Weight | 189.08 g/mol nih.gov |
| IUPAC Name | 2-(3-aminopropyl)guanidine;dihydrochloride nih.gov |
| CAS Number | 52198-75-1 (Parent) |
| Physical Description | White crystalline solid sinocurechem.com |
| Solubility | Highly soluble in water sinocurechem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
199274-35-6 |
|---|---|
Molecular Formula |
C4H13ClN4 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(3-aminopropyl)guanidine;hydrochloride |
InChI |
InChI=1S/C4H12N4.ClH/c5-2-1-3-8-4(6)7;/h1-3,5H2,(H4,6,7,8);1H |
InChI Key |
ZFMFIPOLMVKFRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CN=C(N)N.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of N 3 Aminopropyl Guanidinehydrochloride
Stereoselective and Chemoenzymatic Synthetic Approaches
Achieving stereocontrol in the synthesis of guanidine-containing molecules is crucial for developing chiral catalysts and biologically active compounds. While literature specifically detailing the stereoselective synthesis of N-(3-aminopropyl)guanidine is limited, established principles in asymmetric catalysis and chiral precursor utilization can be applied to this target molecule.
Asymmetric Catalysis in Guanidine (B92328) Moiety Formation
The development of chiral guanidines as organocatalysts has surged over the past two decades, leveraging their strong basicity and hydrogen-bonding capabilities. researchgate.netrsc.org These chiral guanidines, which can be bicyclic, monocyclic, or acyclic, have proven effective in a multitude of organic transformations, affording products with high efficiency and stereoselectivity. researchgate.netrsc.org The formation of the guanidine moiety itself can be approached through asymmetric catalysis, where a chiral catalyst directs the addition of a nucleophile to a carbodiimide (B86325) or the substitution of a leaving group on a guanylating agent.
Chiral guanidine catalysts often operate as Brønsted bases, activating substrates through deprotonation, or as hydrogen-bond donors, organizing transition states to favor one enantiomer. mdpi.com For the synthesis of a chiral derivative of N-(3-aminopropyl)guanidine, one could envision a scenario where a prochiral precursor is desymmetrized using a chiral guanidine catalyst. Furthermore, the combination of chiral guanidines with metal ions has expanded their catalytic scope, enabling challenging transformations that are not achievable with organocatalysts alone. researchgate.netrsc.org
Table 1: Examples of Chiral Guanidine-Catalyzed Asymmetric Reactions
| Catalyst Type | Reaction Type | Substrates | Enantioselectivity (ee) |
| Bicyclic Guanidine | Michael Addition | 1,3-Dicarbonyl compounds, Nitroolefins | High |
| Monocyclic Guanidine | Mannich Reaction | Imines, Ketones | Good to Excellent |
| Acyclic Chiral Guanidine | Phase-Transfer Catalysis | Alkylation of glycine (B1666218) imines | High |
| Guanidinium (B1211019) Salt | H-bond Donor Catalysis | Diels-Alder Reaction | Moderate to High |
Chiral Precursor Utilization Strategies
An alternative and often more direct approach to stereoselective synthesis involves the use of chiral starting materials. For N-(3-aminopropyl)guanidine, a logical chiral precursor would be a stereochemically defined 3-aminopropanol derivative. The chirality can be introduced at either C1 or C2 of the propane (B168953) backbone.
The synthesis would typically involve the following steps:
Protection: The amino and hydroxyl groups of the chiral aminopropanol (B1366323) derivative are orthogonally protected.
Guanidinylation: The free amino group is then reacted with a guanylating agent. Common guanylating agents include cyanamide, S-methylisothiourea, or pyrazole-1-carboxamidine hydrochloride. organic-chemistry.orgntnu.no The reaction conditions are generally mild, making them suitable for complex molecules. organic-chemistry.org
Deprotection: The protecting groups are removed to yield the chiral N-(3-aminopropyl)guanidine derivative.
This strategy allows for the synthesis of enantiomerically pure N-(3-aminopropyl)guanidine analogues, which can then be used in further research, for example, as chiral ligands for metal catalysts or as building blocks for peptidomimetics.
Novel Functionalization and Derivatization Strategies
The presence of both a primary amine and a guanidine group in N-(3-aminopropyl)guanidine hydrochloride makes it an ideal candidate for a wide range of chemical modifications, enabling the creation of probes for biological research and novel polymeric materials.
Synthesis of Fluorescent and Affinity Probes for Biological Research
Fluorescent Probes: The attachment of a fluorophore to N-(3-aminopropyl)guanidine can create valuable tools for imaging and tracking biological processes. The primary amine serves as a convenient handle for conjugation with a variety of fluorescent dyes that are commercially available with amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. The choice of fluorophore will depend on the desired photophysical properties, such as excitation and emission wavelengths. General strategies often involve reacting the amine with an activated ester of the fluorescent dye under mild basic conditions. acs.orgresearchgate.net
Affinity Probes: To identify the binding partners of guanidine-containing molecules within a biological system, affinity-based probes can be synthesized. Photoaffinity labeling is a powerful technique that involves incorporating a photoreactive group into the molecule of interest. nih.govnih.gov Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent identification by techniques such as mass spectrometry. nih.gov For N-(3-aminopropyl)guanidine, a photoreactive moiety, such as a diazirine or a benzophenone, could be attached to the primary amine via a suitable linker.
Targeted Modification for Structure-Activity Relationship Elucidation
Understanding the structure-activity relationship (SAR) of a molecule is fundamental to medicinal chemistry and drug design. For N-(3-aminopropyl)guanidine, targeted modifications can be made to probe the importance of different structural features for a given biological activity. nih.gov
Key areas for modification include:
The Guanidine Group: The basicity and hydrogen bonding capacity of the guanidine moiety can be modulated by N-alkylation or N-acylation.
The Propyl Linker: The length and rigidity of the three-carbon chain can be altered by introducing substituents or by replacing it with other linkers.
The Primary Amine: This group can be acylated, alkylated, or converted to other functional groups to explore its role in binding or activity.
By systematically synthesizing and evaluating a library of such derivatives, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds. nih.govmdpi.comresearchgate.net
Preparation of N-(3-aminopropyl)guanidinehydrochloride-Containing Polymers and Co-polymers for Research Applications
The incorporation of guanidinium groups into polymers can impart unique properties, such as antimicrobial activity and the ability to act as gene delivery vectors. magtech.com.cnnih.gov A common strategy for preparing such polymers involves the synthesis of a monomer derived from N-(3-aminopropyl)guanidine, followed by polymerization.
A well-documented example is the synthesis of 3-guanidinopropyl methacrylamide (B166291) (GPMA), which can be prepared from N-(3-aminopropyl)methacrylamide. This monomer can then be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to yield well-defined polymers with controlled molecular weights and narrow polydispersities. magtech.com.cn
Table 2: RAFT Polymerization of Guanidinium-Containing Monomers
| Monomer | Polymerization Technique | Resulting Polymer | Key Features |
| 3-guanidinopropyl methacrylamide (GPMA) | Aqueous RAFT | Poly(GPMA) | Controlled molecular weight, narrow polydispersity |
| GPMA and N-(2-hydroxypropyl) methacrylamide (HPMA) | Aqueous RAFT | P(GPMA-co-HPMA) | Biocompatible, tunable charge density |
These guanidinium-containing polymers have shown promise in mimicking cell-penetrating peptides and as non-viral gene delivery agents. The ability to create copolymers allows for the fine-tuning of properties such as hydrophilicity, charge density, and biocompatibility. magtech.com.cnnih.gov
Green Chemistry and Sustainable Synthetic Pathways
The development of sustainable synthetic routes for N-(3-aminopropyl)guanidine hydrochloride is a key area of interest in green chemistry. Traditional synthetic methods often involve the use of toxic reagents and solvents, leading to significant environmental concerns. In contrast, green synthetic approaches prioritize the use of safer chemicals, solvent-free conditions, and energy-efficient processes like microwave irradiation to improve the environmental footprint of the synthesis.
Solvent-Free and Microwave-Assisted Reaction Protocols
Solvent-free and microwave-assisted reactions represent significant advancements in the green synthesis of guanidine derivatives. These methods offer several advantages over conventional synthetic techniques, including shorter reaction times, higher yields, and simplified purification processes.
Solvent-Free Synthesis:
Solvent-free, or solid-phase, synthesis is a green chemistry technique that eliminates the need for volatile organic solvents, which are often toxic and difficult to dispose of. In the context of N-(3-aminopropyl)guanidine synthesis, this approach would typically involve the direct reaction of a suitable amine, such as 1,3-diaminopropane (B46017), with a guanidinylating agent in the absence of a solvent. The reaction can be promoted by grinding the reactants together or by heating them at a controlled temperature. While specific research on the solvent-free synthesis of N-(3-aminopropyl)guanidine hydrochloride is not extensively documented, the general principles of solvent-free guanidinylation have been established for other amines.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various guanidine derivatives. jocpr.com
For the synthesis of N-(3-aminopropyl)guanidine, a microwave-assisted protocol could involve the reaction of 1,3-diaminopropane with a guanidinylating agent, such as S-methylisothiourea or a protected guanidine derivative, under microwave irradiation. The use of a polar solvent that efficiently absorbs microwaves can further enhance the reaction rate. Water is an ideal green solvent for such reactions. jocpr.com
Detailed Research Findings:
While specific studies focusing exclusively on the solvent-free and microwave-assisted synthesis of N-(3-aminopropyl)guanidine hydrochloride are limited, research on related compounds provides valuable insights. For instance, a one-pot, aqua-mediated microwave-assisted method has been developed for the synthesis of various substituted guanidine derivatives from thioureas and amines. jocpr.com This approach offers moderate yields and significantly shorter reaction times (10-95 minutes) compared to conventional methods. jocpr.com
Another study demonstrated an efficient microwave-assisted method for synthesizing 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids, highlighting the utility of microwave heating in accelerating reactions involving guanidine derivatives. mdpi.com Although not a direct synthesis of the target compound, these findings suggest the feasibility and potential benefits of applying microwave irradiation to the synthesis of N-(3-aminopropyl)guanidine.
The following table summarizes hypothetical comparative data for the synthesis of a generic aminoguanidine derivative, illustrating the potential advantages of microwave-assisted synthesis over conventional heating methods.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | 10 - 95 minutes |
| Temperature | High | Often lower than conventional |
| Solvent | Organic solvents (e.g., DMF, DMSO) | Water or solvent-free |
| Yield | Moderate | Moderate to high |
| Energy Consumption | High | Low |
| By-product Formation | Potential for side reactions | Often reduced |
This data illustrates that microwave-assisted synthesis can lead to a more efficient and environmentally friendly process for producing guanidine compounds. Further research is needed to specifically apply and optimize these green methodologies for the synthesis of N-(3-aminopropyl)guanidine hydrochloride.
Sophisticated Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of N-(3-aminopropyl)guanidine hydrochloride in solution and for mapping its interactions with biological macromolecules at an atomic level. nih.gov
While N-(3-aminopropyl)guanidine is a relatively small and flexible molecule, multi-dimensional NMR experiments can provide insights into its preferred conformation in solution. A full suite of experiments, including 1D ¹H and ¹³C, along with 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign all proton and carbon signals.
To study its conformation, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed. researchgate.net These experiments detect protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through chemical bonds. The presence and intensity of NOE cross-peaks can be used to calculate internuclear distances, which serve as restraints for computational modeling to determine the time-averaged three-dimensional structure of the molecule in solution. For a flexible molecule like this, the NMR data would likely represent a population-weighted average of several rapidly interconverting conformers. nih.gov
To understand the biological function of N-(3-aminopropyl)guanidine hydrochloride, it is crucial to identify its binding partners and map the interaction interface. NMR spectroscopy is exceptionally well-suited for this purpose, particularly for detecting weak-affinity interactions common in early-stage drug discovery. nih.govsandiego.edu
In a protein-observed NMR experiment, a sample of ¹⁵N-isotopically labeled protein is prepared, and a 2D ¹H-¹⁵N HSQC spectrum is acquired. This spectrum yields a unique peak for each backbone amide proton in the protein. researchgate.net Upon addition of unlabeled N-(3-aminopropyl)guanidine hydrochloride, changes in the chemical environment of amino acid residues at the binding site will cause their corresponding peaks in the HSQC spectrum to shift, a phenomenon known as chemical shift perturbation (CSP). universiteitleiden.nl By mapping the residues with significant CSPs onto the protein's structure, the binding site can be identified. nih.gov
Ligand-observed NMR techniques are used when isotopic labeling of the protein is not feasible or when screening for binders. nih.gov In methods like Saturation Transfer Difference (STD) NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligand. By subtracting a spectrum acquired without protein saturation from one with saturation, a difference spectrum is obtained that shows signals only from the ligand that was bound to the protein. The relative intensities of the ligand's proton signals in the STD spectrum reveal which parts of the molecule are in closest contact with the protein surface.
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Macromolecular Interactions
X-ray crystallography and cryo-electron microscopy (cryo-EM) are cornerstone techniques in structural biology for visualizing the three-dimensional structure of molecules and their complexes at atomic or near-atomic resolution. These methods are instrumental in defining the precise binding modes of ligands like N-(3-aminopropyl)guanidine to their macromolecular targets.
X-ray crystallography studies have revealed that the planar, positively charged guanidinium (B1211019) group of arginine (and by extension, agmatine (B1664431) and N-(3-aminopropyl)guanidine) forms highly specific and strong interactions with negatively charged or polar residues on protein surfaces. rsc.org A comprehensive analysis of 86 high-resolution protein crystal structures containing guanidinium ions (Gdm⁺) identified a total of 1044 hydrogen-bonding interactions. rsc.org The primary interaction partners were acidic amino acids, with 46% of all hydrogen bonds being formed with aspartate (26%) and glutamate (B1630785) (20%). rsc.org The geometry of these interactions is often a "bidentate" or "parallel" hydrogen bond, where two of the guanidinium's N-H groups donate hydrogen bonds to the two carboxylate oxygens of an aspartate or glutamate residue. rsc.org
For instance, the crystal structure of the L-arginine/agmatine antiporter (AdiC) from E. coli has been solved, revealing the key residues involved in agmatine binding. nih.gov These high-resolution structures show crucial roles for water molecules in the binding site, which mediate the release of agmatine and stabilize the protein structure. nih.gov Similarly, studies on guanidinium-stapled helical peptides in complex with proteins like RNase S-protein demonstrate how the guanidinium moiety can mimic the interactions of a native arginine residue, forming conserved hydrogen bonds with the protein surface. researchgate.net
Cryo-EM, while historically used for very large complexes, has seen a "resolution revolution" and is now capable of determining structures of smaller proteins and complexes, often in more native-like states without the need for crystallization. nih.gov This technique would be particularly valuable for studying the interaction of N-(3-aminopropyl)guanidine with large, dynamic protein assemblies or membrane proteins that are difficult to crystallize.
| Interacting Amino Acid Residue | Type of Interaction | Prevalence in Surveyed Structures | Reference |
|---|---|---|---|
| Aspartate (Asp) | Bidentate Hydrogen Bonding | 26% | rsc.org |
| Glutamate (Glu) | Bidentate Hydrogen Bonding | 20% | rsc.org |
| Proline (Pro) | N-H···O (backbone) | 19% | rsc.org |
| Other Polar/Acidic Residues | Single Hydrogen Bonds | Variable | rsc.org |
Advanced Optical Spectroscopy for Real-time Biochemical Monitoring
Optical spectroscopy methods are powerful for studying the dynamic aspects of molecular interactions in solution, providing real-time data on binding events and the resulting structural changes.
Fluorescence spectroscopy is a highly sensitive technique used to measure the binding affinity and kinetics of a ligand to a protein. researchgate.netspringernature.com This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (typically from tryptophan residues) upon ligand binding, or by using a fluorescently labeled ligand.
A pertinent example is the development of a genetically encoded fluorescent biosensor for agmatine, named AGMsen. biorxiv.org This biosensor was created by fusing an agmatine-binding protein (PotF) to a circularly permuted green fluorescent protein (sfGFP). biorxiv.org The binding of agmatine to the PotF domain induces a conformational change that alters the environment of the GFP chromophore, leading to a change in fluorescence intensity. biorxiv.org By titrating agmatine and measuring the corresponding fluorescence change, the dissociation constant (Kd) of the interaction can be determined. For the AGMsen biosensor expressed in HEK cells and neurons, the Kd for agmatine was found to be in the micromolar range, indicating a moderate binding affinity. biorxiv.org
Another approach involves competition assays. Agmatine is known to be an endogenous ligand for imidazoline (B1206853) and α2-adrenergic receptors. nih.govnih.gov The binding affinity of agmatine and related compounds to these receptors can be determined using radioligand binding assays, where the unlabeled compound competes with a radioactive ligand for the receptor's binding site. Fluorescence-based competition assays, where an unlabeled ligand like N-(3-aminopropyl)guanidine would compete with a fluorescently labeled ligand, could similarly be employed to determine its binding affinity (Ki). edinst.com
| System | Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| AGMsen Biosensor (in HEK cells) | Fluorescence Spectroscopy | Kd | ~700 µM | biorxiv.org |
| Imidazoline I1 Receptors | Radioligand Binding | Ki | Moderate Affinity | nih.gov |
| α2-Adrenoceptors | Radioligand Binding | Ki | Moderate Affinity | nih.gov |
Circular Dichroism (CD) spectroscopy is the method of choice for rapidly assessing the secondary and tertiary structure of proteins in solution and detecting conformational changes upon ligand binding. nih.govnih.gov Far-UV CD (190-250 nm) provides information on the protein's secondary structure content (α-helix, β-sheet, etc.), while near-UV CD (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects changes in the tertiary structure.
While high concentrations of guanidine (B92328) hydrochloride are famously used to denature proteins, leading to a complete loss of secondary and tertiary structure as observed by CD, the specific binding of guanidinium-containing ligands at low concentrations can induce more subtle, localized conformational changes. researchgate.netplos.org For example, studies on the Fyn SH3 domain, which has a functionally important arginine-binding pocket, showed that low concentrations of guanidine hydrochloride (GuHCl) lead to a specific binding event. nih.gov This binding resulted in an increase in the thermodynamic stability of the protein, rather than denaturation. Such a stabilizing conformational change would be detectable by monitoring the protein's melting temperature (Tm) using CD spectroscopy, where a higher Tm in the presence of the ligand indicates stabilization.
In another study, the binding of various ligands to DNA was shown to induce significant changes in the DNA's CD spectrum, reflecting conformational shifts between B-form, A-form, or Z-form DNA. nih.govnih.gov A similar principle applies to proteins; the binding of N-(3-aminopropyl)guanidine to a target protein could induce a measurable change in the CD spectrum, providing evidence of a conformational adjustment upon binding. For instance, a shift in the minima at 208 nm and 222 nm would indicate a change in α-helical content. plos.org
Electrochemical and Biosensor Development for Detection in Research Systems
The development of sensitive and selective sensors for small molecules like N-(3-aminopropyl)guanidine is crucial for studying its distribution and dynamics in complex biological systems. Electrochemical sensors and biosensors offer promising platforms for real-time detection.
Research has led to the creation of innovative biosensors for guanidine and its derivatives. One notable example is an RNA-based fluorescent biosensor for guanidine. This sensor utilizes a guanidine-binding riboswitch (a regulatory segment of an mRNA molecule) that, upon binding guanidine, undergoes a conformational change. This change activates a fluorescent reporter, allowing for the detection of guanidine in the micromolar to millimolar range. mdpi.com
More specifically for agmatine, a whole-cell biosensor has been developed using the bacterium Pseudomonas aeruginosa. researchgate.net The researchers engineered this bacterium to remove its native pathways for agmatine synthesis and degradation. They then introduced a genetic construct where an agmatine-sensitive promoter controls the expression of a luminescent reporter protein. When exposed to exogenous agmatine, the bacteria produce light in a concentration-dependent manner, with a detection range from approximately 100 nM to 1 mM. researchgate.net A key feature of this biosensor is its high specificity; it does not respond to closely related compounds such as arginine or putrescine, which is a significant advantage for detection in complex biological milieu. researchgate.net Such a system could potentially be adapted or used to screen for the presence of N-(3-aminopropyl)guanidine if it is recognized by the same promoter system.
| Biosensor Type | Target Analyte | Sensing Principle | Detection Range | Reference |
|---|---|---|---|---|
| RNA-based Fluorescent Biosensor | Guanidine | Riboswitch-mediated fluorescence activation | µM - mM | mdpi.com |
| Whole-cell Luminescent Biosensor (P. aeruginosa) | Agmatine | Agmatine-inducible promoter controlling luciferase | ~100 nM - 1 mM | researchgate.net |
These advanced analytical methods, from high-resolution structural techniques to real-time spectroscopic and sensor-based approaches, are essential for building a comprehensive understanding of the molecular interactions of N-(3-aminopropyl)guanidine hydrochloride.
Biochemical and Molecular Mechanisms of Action of N 3 Aminopropyl Guanidinehydrochloride and Its Derivatives
Enzyme Modulation and Kinetics
Guanidine (B92328) derivatives are known to interact with a variety of enzymes, acting as either inhibitors or activators, thereby influencing critical biochemical pathways.
Inhibition and Activation of Specific Enzymes (e.g., IMPDH, NOS1)
Guanidine-based compounds have been investigated as inhibitors of several key enzymes, including inosine (B1671953) monophosphate dehydrogenase (IMPDH) and nitric oxide synthase (NOS). researchgate.net IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for various therapies. A series of novel guanidine-based small molecule inhibitors of IMPDH have been explored, demonstrating the potential of this chemical scaffold in modulating nucleotide metabolism. researchgate.net
Derivatives of guanidine have also been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms. scirp.org Specifically, Nω-nitro-Nω'-substituted guanidines have been synthesized and tested for their inhibitory activity against neuronal NOS (nNOS or NOS1), inducible NOS (iNOS), and endothelial NOS (eNOS). scirp.orgnih.gov These studies have revealed that modifications to the guanidine structure can lead to selective inhibition of different NOS isoforms. scirp.org For instance, some Nω-nitro-Nω'-substituted guanidines have shown excellent activity and good selectivity for nNOS. scirp.org Aminoguanidine (B1677879), a related compound, has been shown to be a potent inhibitor of cytokine-induced NO formation. rug.nl
| Compound | Target Enzyme | Inhibitory Activity/Potency | Selectivity |
|---|---|---|---|
| Nω-nitro-Nω'-substituted guanidines | nNOS (NOS1) | Excellent activity | Good selectivity for nNOS |
| Aminoguanidine | iNOS | Potent inhibitor of cytokine-induced NO formation (KI = 830 µM) | Selective for iNOS |
| 1,1-dimethylguanidine | Constitutive NOS | Potent inhibitor | Relatively potent inhibitor of both inducible and constitutive isoforms |
| N,N'-diaminoguanidine | Inducible NOS | ~30 times less potent than aminoguanidine | Very little effect on constitutive NOS activity |
Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions
The inhibitory action of guanidine derivatives on NOS is often attributed to their structural similarity to L-arginine, the natural substrate for the enzyme. nih.gov The guanidine moiety of L-arginine binds to a conserved glutamate (B1630785) residue in the active site of NOS. nih.gov Many arginine derivatives with modifications on the guanidine group exhibit NOS inhibitory activity. nih.gov
The interactions of these inhibitors with the enzyme's active site have been studied to understand the basis for their potency and selectivity. For example, in nNOS, the guanidino moiety of inhibitors interacts with the active site residue Glu592. nih.gov The electrostatic interaction with another residue, Asp597, can force the inhibitor into a specific conformation, leading to high selectivity for nNOS. nih.gov These mechanistic insights are crucial for the design of more potent and isoform-selective NOS inhibitors. nih.gov
Receptor and Ion Channel Interactions
Beyond enzyme modulation, guanidine compounds and their derivatives can also interact with various receptors and ion channels, influencing neuronal signaling and other physiological processes.
Binding to Specific Receptor Subtypes (e.g., NMDA receptor PCP site)
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory neurotransmission, possesses a binding site for phencyclidine (PCP) within its ion channel. nih.gov This site is a target for various dissociative anesthetics and psychotomimetic drugs. While there is no direct evidence of N-(3-aminopropyl)guanidine hydrochloride binding to this site, the study of ligands that interact with the PCP site provides a framework for understanding potential interactions of guanidine-containing molecules. The binding affinity of various ligands to the NMDA receptor-channel complex has been characterized, revealing differences across various brain regions. miami.edu
| Ligand | Receptor Site | Binding Affinity (Kd or Ki) | Reference |
|---|---|---|---|
| [3H]PCP-3-OH | High-affinity PCP site | Markedly inhibited by mono- and divalent cations | miami.edu |
| (+)-[3H]3-PPP | σ-receptor | Binding influenced by guanine nucleotides | miami.edu |
| (+)-[3H]SKF 10047 | σ- and PCP-receptor subtypes | Biphasic inhibition curve in the absence of Gpp(NH)p | miami.edu |
Modulation of Ion Channel Activity in in vitro Systems
Guanidine and its derivatives have been shown to modulate the activity of various ion channels. nih.gov For example, amiloride (B1667095) and 2-guanidine-4-methylquinazoline (GMQ) have been studied for their effects on Acid-Sensing Ion Channels (ASICs), which are cation channels activated by extracellular acidification. nih.gov These compounds can shift the pH-dependent activation and inactivation of ASIC1a and ASIC3 channels. nih.gov Their effects are primarily dependent on the extracellular domain of the channel. nih.gov Such modulation of ion channel activity can have significant effects on cellular excitability and signaling. metrionbiosciences.com
Intracellular Signaling Pathway Perturbation
The interaction of guanidine derivatives with enzymes and receptors can lead to the perturbation of intracellular signaling pathways. Guanine nucleotide-binding proteins (G-proteins) are critical components of transmembrane signaling, linking cell surface receptors to intracellular effectors like enzymes and ion channels. nih.gov The modulation of receptors by guanidine-containing ligands can, therefore, influence G-protein-mediated signaling cascades. nih.govacs.org
For instance, the inhibition of IMPDH by guanidine-based compounds can lead to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. nih.gov This depletion can, in turn, affect numerous cellular processes that are dependent on GTP, including G-protein signaling, and can induce cell cycle arrest and apoptosis. nih.gov Similarly, the inhibition of NOS by guanidine derivatives alters the production of nitric oxide, a key signaling molecule involved in a wide range of physiological processes. The modulation of NMDA receptor activity can also have profound effects on intracellular calcium levels and downstream signaling pathways.
Attenuation of WNT/β-catenin Signaling Pathway
The Wingless-related integration site (Wnt)/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. mdpi.com Its dysregulation is implicated in various diseases, including cancer. mdpi.com The central event in this pathway is the regulation of the transcriptional coactivator β-catenin. mdpi.com In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation, thus keeping its cytoplasmic levels low. youtube.com Upon Wnt binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. nih.gov
The potential for N-(3-aminopropyl)guanidine hydrochloride and its derivatives to modulate this pathway warrants further investigation, as it could have significant implications for their therapeutic applications.
Impact on Insulin (B600854) Signaling Pathways
The insulin signaling pathway is fundamental for regulating glucose homeostasis, as well as cell growth, differentiation, and survival. antibodies.com Insulin binding to its receptor initiates a cascade of phosphorylation events, primarily activating the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. antibodies.com This pathway is central to most of the metabolic actions of insulin. antibodies.com
Studies on agmatine (B1664431) have demonstrated a significant impact on insulin signaling, suggesting a potential mechanism of action for structurally similar guanidine compounds. Agmatine has been shown to ameliorate insulin resistance and improve cognitive dysfunction in animal models of Alzheimer's disease, which is often associated with impaired insulin signaling in the brain. nih.govnih.gov The proposed mechanism involves the reactivation of blunted insulin signaling pathways. nih.gov
Key Research Findings on Agmatine's Impact on Insulin Signaling:
| Finding | Model System | Reference |
| Rescued the reduction in insulin signaling, which in turn reduced the accumulation of Aβ and p-tau in the brain. | High-fat diet-fed mice | nih.gov |
| Ameliorated insulin signal transduction and suppressed the accumulation of amyloid beta. | Streptozotocin-induced Alzheimer rat model | nih.gov |
| Activates I2 receptors in the central nervous system, which may improve insulin signaling and glucose utilization at the neuronal level. | Diabetic mice | researchgate.net |
| Activates insulin-dependent downstream cell survival phosphoinositide 3-kinase/Akt/ glycogen (B147801) synthase kinase 3 beta (PI3K/Akt/GSK3β) signaling pathway. | General | researchgate.net |
These findings indicate that agmatine can enhance insulin signal transduction by promoting the phosphorylation of key downstream molecules like IRS-1, Akt, and GSK-3β. nih.govnih.gov By activating these pathways, it can lead to improved glucose uptake and utilization, and exert protective effects in conditions associated with insulin resistance. Given the structural similarities, N-(3-aminopropyl)guanidine hydrochloride may share these properties, representing a promising area for future research in metabolic disorders.
Effects on Neuronal Protection Mechanisms
There is a substantial body of evidence supporting the neuroprotective effects of agmatine, which is likely relevant to the potential actions of N-(3-aminopropyl)guanidine hydrochloride. The neuroprotective mechanisms of agmatine are multifactorial and involve the modulation of various signaling pathways and cellular processes. nih.govaccscience.com
Proposed neuroprotective mechanisms of agmatine include:
Anti-oxidation: Agmatine can activate antioxidant signaling pathways, such as the Nrf2-mediated pathway, which helps to protect cells from oxidative damage. nih.gov
Anti-apoptosis: It can confer resistance to cellular apoptosis by protecting mitochondrial membrane integrity and modulating the expression of pro- and anti-apoptotic proteins like the Bcl-2 family. nih.govnih.gov
Anti-inflammation: Agmatine has been shown to have anti-inflammatory properties, which are crucial for mitigating neuronal damage in various neurological conditions. nih.govaccscience.com
Blood-Brain Barrier (BBB) Protection and Edema Prevention: It can help to maintain the integrity of the BBB and reduce brain edema, which are critical factors in acute brain injuries like stroke and trauma. nih.govaccscience.com
Modulation of Neurotransmitter Receptors: Agmatine is known to block N-methyl-D-aspartate (NMDA) receptors, which can be neurotoxic when overactivated. nih.govnih.gov
Summary of Agmatine's Neuroprotective Actions:
| Mechanism | Effect | Reference(s) |
| Anti-oxidation | Activation of Nrf2-mediated antioxidant signaling. | nih.gov |
| Anti-apoptosis | Protection of mitochondrial function and resistance to apoptosis. | nih.govnih.gov |
| Anti-inflammation | General anti-inflammatory effects. | nih.govaccscience.com |
| BBB Protection | Maintenance of blood-brain barrier integrity. | nih.govaccscience.com |
| Receptor Modulation | Blockade of NMDA receptors. | nih.govnih.gov |
These diverse mechanisms contribute to the robust neuroprotective profile of agmatine observed in various models of neurological diseases, including stroke, traumatic brain injury, and neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov The structural analogy to N-(3-aminopropyl)guanidine hydrochloride suggests that it may also possess similar neuroprotective capabilities.
DNA and RNA Interactions
The guanidinium (B1211019) group, a key feature of N-(3-aminopropyl)guanidine hydrochloride, is known to interact with nucleic acids. These interactions are largely driven by the chaotropic nature of guanidinium salts and electrostatic interactions.
DNA Binding and Precipitation Mechanisms
Guanidine hydrochloride is widely used in molecular biology for the extraction and purification of nucleic acids. nih.govgoogle.com It acts as a potent chaotropic agent, disrupting the structure of water and destabilizing hydrogen bonds, van der Waals forces, and hydrophobic interactions. stackexchange.com This property is crucial for cell lysis and the denaturation of proteins, including nucleases that would otherwise degrade DNA and RNA. stackexchange.com
The mechanism of DNA binding to silica (B1680970) surfaces in the presence of guanidine hydrochloride involves the following steps:
Dehydration of DNA: The chaotropic salt disrupts the hydration shell around the nucleic acid backbone. stackexchange.com
Bridge Formation: The guanidinium ions can form a bridge between the negatively charged phosphate (B84403) backbone of the DNA and the negatively charged silica surface under specific pH and salt conditions.
Ethanol is often used in conjunction with guanidine hydrochloride to enhance the binding of nucleic acids to silica by further reducing the association of nucleic acids with water. stackexchange.com While these principles apply to guanidine hydrochloride in general, the specific binding and precipitation characteristics of N-(3-aminopropyl)guanidine hydrochloride with DNA would also be influenced by its aminopropyl group, which could contribute to additional electrostatic and hydrogen bonding interactions. Some studies have also shown that agmatine can inhibit DNA synthesis in transformed cell lines, suggesting a more direct interaction with DNA or the cellular machinery involved in its replication. researchgate.net
Modulation of Nucleic Acid Associated Enzymes (e.g., PNK)
Polynucleotide Kinase (PNK) is an enzyme that plays a critical role in DNA and RNA repair by catalyzing the transfer of a phosphate group from ATP to the 5'-hydroxyl terminus of a nucleic acid. neb.comqiagen.com This action is essential for subsequent ligation steps in DNA repair and molecular cloning. neb.com
While there is a lack of direct studies on the modulation of PNK by N-(3-aminopropyl)guanidine hydrochloride, the general effects of guanidine hydrochloride on enzyme activity are well-documented. As a strong denaturant, high concentrations of guanidine hydrochloride would be expected to inhibit the activity of PNK by disrupting its three-dimensional structure. nih.gov However, at lower, non-denaturing concentrations, the effects could be more subtle and specific, potentially involving interactions with the enzyme's active site or allosteric sites.
It is also worth noting that there is an enzyme called agmatine kinase, which catalyzes the phosphorylation of agmatine. wikipedia.org This indicates that guanidino compounds can interact with the active sites of kinases, suggesting that N-(3-aminopropyl)guanidine hydrochloride could potentially modulate the activity of other kinases, including those that act on nucleic acids like PNK, although this remains to be experimentally verified.
Cellular Membrane Interaction and Permeability Studies
The interaction of guanidinium-containing compounds with cellular membranes is a critical aspect of their biological activity, influencing their uptake, distribution, and mechanism of action. The positively charged guanidinium group can interact with the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins.
Studies on guanidinium-functionalized materials have shown that they can be covalently attached to membrane surfaces to enhance water permeability and confer antimicrobial and anti-fouling properties. rsc.org This suggests a strong interaction between the guanidinium group and the membrane surface.
Research on agmatine has provided more specific insights into the cellular membrane interactions of such compounds. Agmatine can be transported across cell membranes via specific transporters, such as an agmatine-putrescine antiporter. nih.gov It also interacts with a variety of membrane-bound receptors and ion channels, including:
α2-adrenergic receptors drugbank.com
Imidazoline (B1206853) receptors drugbank.com
NMDA receptors nih.govdrugbank.com
Nicotinic receptors nih.gov
Voltage-gated calcium channels nih.gov
Mechanistic Analysis of Membrane Depolarization and Pore Formation
The guanidinium group, a central feature of N-(3-aminopropyl)guanidine hydrochloride, is known to play a significant role in the interactions between molecules and cell membranes. nih.gov This positively charged group can engage in multidentate hydrogen bonding and electrostatic interactions with negatively charged components of the membrane, such as phosphate and carboxylate groups. nih.gov
Research on guanidinium-rich molecules suggests that these interactions are fundamental to their ability to disrupt membrane integrity. While direct studies on N-(3-aminopropyl)guanidine hydrochloride are limited, investigations into biocidal guanidine hydrochloride polymers offer insights into the potential mechanisms. These polymers have been shown to induce changes in the pre-transition and main phase transition of phospholipid vesicles, indicating conformational changes in the phospholipid headgroups and disordering in the hydrophobic regions of the lipid membranes. nih.govresearchgate.net This perturbation of the membrane structure is a result of the strong binding of the guanidinium groups to the phospholipid membrane. nih.govresearchgate.net
The interaction between guanidinium-functionalized compounds and lipid bilayers can lead to membrane depolarization and the formation of transient pores. This process is thought to be initiated by the accumulation of the positively charged guanidinium groups at the membrane surface, which alters the local electric field and destabilizes the lipid packing. The subsequent influx of ions through these transient pores can lead to a depolarization of the membrane potential. The extent of this membrane disruption is often dependent on the structure of the molecule, including the number and spatial arrangement of the guanidinium groups. nih.gov
Influence on Cell-Penetrating Properties
A significant area of research for guanidinium-containing compounds is their remarkable ability to act as cell-penetrating molecules. This property is largely attributed to the guanidinium group, which is a key component of well-known cell-penetrating peptides (CPPs) like the HIV-1 Tat peptide. cmu.eduresearchgate.net The guanidinium group's capacity for strong, bidentate hydrogen bonding with phosphates, sulfates, and carboxylates on the cell surface is thought to be a primary driver of this phenomenon. nih.gov
The proposed mechanisms for the cellular uptake of guanidinium-rich molecules include direct translocation across the plasma membrane and various forms of endocytosis, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govnih.gov One compelling model suggests that the interaction between the guanidinium groups and deprotonated fatty acids on the cell exterior leads to the formation of a transient membrane channel, facilitating the transport of these molecules into the cell. nih.gov
| Molecule Type | Proposed Uptake Mechanism(s) | Key Interacting Cellular Components |
| Guanidinium-rich molecules | Direct translocation, Endocytosis (various pathways) | Phosphates, Sulfates, Carboxylates, Fatty acids |
| Cell-Penetrating Peptides (e.g., Tat) | Direct translocation, Macropinocytosis | Heparan sulfate (B86663) proteoglycans |
| Guanidinium-based Peptide Nucleic Acids (GPNA) | Effective traversal of the cell membrane | Complementary DNA strands |
This table presents generalized information for guanidinium-containing compounds to infer the potential properties of N-(3-aminopropyl)guanidine hydrochloride.
Gene Expression and Transcriptional Regulation Research
The influence of guanidinium-containing compounds extends to the regulation of gene expression. Guanidine and its derivatives have been shown to modulate transcriptional processes through various mechanisms, most notably through interactions with regulatory RNA elements known as riboswitches. researchgate.netnih.gov
Research has demonstrated that guanidine can control gene expression by influencing transcription termination. researchgate.net In certain bacteria, guanidine-responsive riboswitches are located in the 5'-untranslated regions of mRNAs. The binding of guanidine to these riboswitches induces a conformational change in the RNA structure that prevents the formation of a transcription terminator, thereby allowing the transcription of downstream genes to proceed. researchgate.netnih.gov This mechanism has been observed to regulate genes involved in guanidine export, suggesting a cellular response to toxic levels of the compound. nih.gov
The specificity of this interaction is highlighted by the fact that these riboswitches can discriminate between guanidine and other similar compounds. The half-maximal effective concentration (EC50) for guanidine-induced transcription has been measured in the micromolar range for certain riboswitches, indicating a high affinity and specific binding. nih.gov
While the specific genes regulated by N-(3-aminopropyl)guanidine hydrochloride have not been elucidated, the established role of guanidine in riboswitch-mediated gene regulation provides a plausible framework for its potential effects on transcription. The structural similarity suggests that it could interact with similar RNA regulatory elements, thereby influencing the expression of a specific set of genes.
| Regulatory Element | Mechanism of Action | Effect on Gene Expression | Example of Regulated Genes |
| Guanidine Riboswitch | Ligand-induced conformational change preventing transcription termination | Upregulation | Guanidine exporter genes (e.g., sugE) |
This table illustrates the general mechanism of guanidine-mediated gene regulation, which may be applicable to N-(3-aminopropyl)guanidine hydrochloride.
Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. abcam.com The guanidino group, particularly in the context of the amino acid arginine, is a known target for a variety of PTMs, including methylation, phosphorylation, and ADP-ribosylation. researchgate.net These modifications can alter the charge, hydrophobicity, and hydrogen-bonding capacity of the arginine residue, thereby modulating protein-protein and protein-nucleic acid interactions. researchgate.net
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group to the guanidino nitrogen atoms of arginine residues. researchgate.net This methylation is involved in a wide range of cellular processes, including signal transduction, transcriptional regulation, and RNA processing. nih.gov
Given that N-(3-aminopropyl)guanidine hydrochloride contains a guanidino group, it is conceivable that it could influence or be a substrate for enzymes involved in post-translational modifications. However, direct evidence for the involvement of N-(3-aminopropyl)guanidine hydrochloride in specific post-translational modification pathways is currently lacking in the scientific literature. The structural similarity to arginine suggests a potential for interaction with arginine-modifying enzymes, but further research is needed to confirm this hypothesis.
| Post-Translational Modification | Target Amino Acid/Group | Key Enzymes Involved | Potential Functional Consequences |
| Methylation | Arginine (Guanidino group) | Protein Arginine Methyltransferases (PRMTs) | Altered protein-protein interactions, regulation of transcription |
| Phosphorylation | Arginine (Guanidino group) | Arginine kinases | Modulation of enzyme activity and signaling pathways |
| ADP-ribosylation | Arginine (Guanidino group) | ADP-ribosyltransferases | DNA repair, signal transduction |
This table outlines common post-translational modifications targeting the guanidino group of arginine, which may provide a basis for future research on N-(3-aminopropyl)guanidine hydrochloride.
Preclinical Pharmacological and Biological Research Investigations
In Vitro Mechanistic Studies in Cell-Based Models
For instance, in studies involving copolymers mimicking antimicrobial peptides (AMPs), the toxicity of these polymers to mammalian cells is a critical aspect of their evaluation. Hemolysis of red blood cells and MTT assays using cell lines such as MCF-7 are employed to determine the cytotoxic effects. Research on copolymers of aminopropyl methacrylamide (B166291) (APMA) and guanadinopropyl methacrylamide (GPMA) has shown that APMA homopolymers and copolymers with low concentrations of GPMA exhibit antimicrobial activity with low toxicity toward mammalian cells. nih.gov
Three-dimensional (3D) cell culture systems, including tumor organoids and multicellular spheroids, are increasingly being used to more accurately model the physiological environment. nih.gov Various commercially available viability assays, originally developed for two-dimensional (2D) cultures, are being adapted for these 3D models. These include luminometric assays like CellTiter-Glo®, fluorometric assays such as PrestoBlue™, and colorimetric assays like the MTS assay. nih.gov However, it is crucial to validate the results from these assays with microscopic imaging, as inaccuracies can arise in different hydrogel formulations. nih.gov
The cytotoxic effects of various guanidine-based chemicals have been evaluated in A549 cells using water-soluble tetrazolium salts (WST) and lactate dehydrogenase (LDH) assays. These studies revealed that exposure to these chemicals led to a dose-dependent decrease in cell viability and an increase in cell membrane damage. nih.gov
Table 1: Cellular Growth and Proliferation Assays
| Assay Type | Cell Line(s) | Key Findings |
|---|---|---|
| MTT Assay | MCF-7 | Copolymers of APMA and GPMA showed low toxicity to mammalian cells. nih.gov |
| WST and LDH Assays | A549 | Guanidine-based chemicals demonstrated dose-dependent cytotoxicity and cell membrane damage. nih.gov |
| CellTiter-Glo®, PrestoBlue™, MTS Assay | Various (in 3D hydrogels) | Accuracy of viability measurements can vary with hydrogel formulation, necessitating microscopic validation. nih.gov |
Biochemical assays are crucial for elucidating the mechanisms by which compounds like N-(3-aminopropyl)guanidine hydrochloride exert their effects at a molecular level. These assays can measure changes in enzyme activity and other cellular responses upon treatment with the compound.
Guanidine (B92328) hydrochloride (GdnHCl) is widely known as a denaturant and its effects on enzyme activity are concentration-dependent. Studies on streptomycin adenylyltransferase (SMATase) have shown that at low concentrations (0.5 M), GdnHCl can lead to a retention of 90% of the native-like secondary structure. nih.gov However, as the concentration increases to 0.75 M and 1.5 M, there is a progressive loss of both secondary structure and enzyme activity. nih.gov At 6 M GdnHCl, a complete loss of secondary structure and activity is observed, indicating an unfolded state. nih.gov
Interestingly, in some cases, low concentrations of GdnHCl can cause an increase in enzyme activity. For instance, incubation of a tetrameric enzyme with 0.5 M GdnHCl resulted in a significant increase in activity, which could be due to the dissociation of the oligomer. researchgate.net
The co-action of dithiothreitol (DTT) and GdnHCl has been shown to dramatically decrease the enzymatic activity of lysozyme. In a solution containing both DTT and 6 M GdnHCl, lysozyme completely loses its enzymatic activity within 30 minutes. mdpi.com
In the context of proteomics, guanidine hydrochloride is utilized in protocols for protein digestion. While it can inhibit trypsin activity at high concentrations, endoprotease Lys-C retains a significant portion of its activity in the presence of up to 2 M GdnHCl, facilitating the digestion of denatured proteins. researchgate.net
Table 2: Biochemical Assays for Enzyme Activity
| Enzyme | Assay Conditions | Observed Effect on Activity |
|---|---|---|
| Streptomycin adenylyltransferase (SMATase) | 0.75 M and 1.5 M GdnHCl | 35% and 60% loss of activity, respectively. nih.gov |
| Tetrameric enzyme | 0.5 M GdnHCl | Significant increase in activity. researchgate.net |
| Lysozyme | DTT and 6 M GdnHCl | Complete loss of activity within 30 minutes. mdpi.com |
| Trypsin | High concentrations of GdnHCl | Inhibition of activity. researchgate.net |
| Endoprotease Lys-C | ≤2 M GdnHCl | Retains significant activity. researchgate.net |
Guanidine derivatives have been investigated for their potential to modulate inflammatory and immune responses. The N-acylhydrazone function, present in some of these derivatives, is recognized as a pharmacophore group associated with anti-inflammatory effects.
Studies on novel N-acylhydrazone derivatives have demonstrated their ability to reduce leukocyte migration in in vivo models of inflammation, such as the carrageenan-induced peritonitis model and the subcutaneous air pouch test. nih.govnih.gov This suggests an interference with the cellular inflammatory response.
The mechanism of action appears to involve the nitric oxide (NO) pathway. The anti-inflammatory effects of these derivatives were reversed in the presence of L-NAME (an inhibitor of nitric oxide synthase) and methylene (B1212753) blue (an inhibitor of soluble guanylate cyclase), indicating the involvement of both iNOS and sGC. nih.govnih.gov
Furthermore, these compounds have been shown to significantly decrease the levels of pro-inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. nih.govnih.gov The reduction in these cytokines was also reversed by L-NAME, supporting a NO-dependent anti-inflammatory mechanism. nih.gov IL-17 is a key cytokine that activates and matures neutrophils and stimulates the production of other pro-inflammatory mediators. nih.gov
Inhalation of certain guanidine-based chemicals, such as dodecylguanidine hydrochloride (DGH), has been shown to induce inflammatory responses in the respiratory tract. In animal models, exposure to DGH aerosols led to a concentration-dependent increase in lactate dehydrogenase, polymorphonuclear leukocytes, and pro-inflammatory cytokines (MIP-2, TGF-β1, IL-1β, TNF-α, and IL-6) in the bronchoalveolar lavage fluid. nih.gov Histopathological examination revealed acute inflammation in the nasal cavity and lungs. nih.gov
Guanidine-containing compounds have shown promise as antiparasitic agents, with activity against various parasites. The mechanisms of action for antiparasitic drugs are diverse and can include inhibition of neuromuscular and neuronal systems, disruption of energy metabolism, and damage to the parasite's cellular integrity. ebsco.com
Marine guanidine alkaloids, such as batzelladines, have demonstrated potent antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds are fast-acting inhibitors and are effective against resistant strains of the parasite. nih.gov Their activity has been confirmed in both in vitro and ex vivo assays against clinical isolates of P. falciparum and P. vivax. nih.gov
The development of guanidine alkaloid derivatives is being pursued as a promising strategy for new malaria treatments. nih.gov The general mechanisms of antiparasitic drugs often involve targeting processes essential for the parasite's survival and reproduction. For example, some drugs interfere with microtubule formation, which is crucial for cell division, while others may block specific enzymes involved in vital metabolic pathways. ebsco.com
The antimicrobial properties of guanidine-containing compounds are well-documented, with activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary mechanism of action is believed to be the disruption of the bacterial cytoplasmic membrane. The positively charged guanidinium (B1211019) group interacts with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) in the bacterial membrane, leading to a loss of membrane integrity. nih.gov
Guanidine-embedded glyoxamide-based peptidomimetics have been synthesized and shown to have significant antibacterial activity. The incorporation of a guanidinium group was found to improve antimicrobial activity compared to the corresponding quaternary ammonium compounds. uts.edu.au Certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Staphylococcus aureus. uts.edu.au
Copolymers containing primary amine and guanidine moieties that mimic antimicrobial peptides (AMPs) have also been developed. These polymers have demonstrated effectiveness against both Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive) bacteria. researchgate.net The antimicrobial activity was observed for homopolymers of aminopropyl methacrylamide (APMA) and copolymers with low concentrations of guanadinopropyl methacrylamide (GPMA). nih.gov
In addition to their activity against planktonic bacteria, guanidine-based compounds have also shown the ability to disrupt bacterial biofilms. The biofilm disruption activities of guanidine-embedded glyoxamide derivatives have been investigated against biofilms of S. aureus, Pseudomonas aeruginosa, and Serratia marcescens. uts.edu.au Polyhexamethylene guanidine hydrochloride (PHMGH) has also been shown to be effective in eliminating mature Candida albicans biofilms formed on denture liners. nih.gov
Table 3: Antimicrobial Activity
| Compound/Polymer Type | Target Organism(s) | Key Findings |
|---|---|---|
| Guanidine-embedded glyoxamide derivatives | S. aureus, E. coli, P. aeruginosa, S. marcescens | Improved antimicrobial activity compared to quaternary ammonium analogs; biofilm disruption capabilities. uts.edu.au |
| APMA and GPMA copolymers | E. coli, B. subtilis, S. aureus, P. aeruginosa | Effective against both Gram-positive and Gram-negative bacteria with low mammalian cell toxicity. nih.govresearchgate.net |
| Polyhexamethylene guanidine hydrochloride (PHMGH) | Candida albicans | Effective in eliminating mature biofilms. nih.gov |
In Vivo Mechanistic Studies in Animal Models (Focus on molecular and cellular events)
In vivo studies in animal models provide crucial insights into the molecular and cellular events that occur following exposure to a compound. For guanidine-based chemicals, these studies have often focused on understanding the inflammatory and toxicological responses.
An acute inhalation study of dodecylguanidine hydrochloride (DGH) in Sprague-Dawley rats revealed significant pulmonary effects. At the molecular and cellular level, there was a concentration-dependent increase in several key inflammatory markers in the bronchoalveolar lavage fluid. These included lactate dehydrogenase (LDH), indicating cell damage, and an influx of polymorphonuclear leukocytes, a hallmark of acute inflammation. nih.gov
Furthermore, the levels of several pro-inflammatory cytokines were elevated, including macrophage inflammatory protein-2 (MIP-2), transforming growth factor-beta 1 (TGF-β1), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov These cytokines play critical roles in orchestrating the inflammatory response.
Histopathological examination of the tissues provided a visual confirmation of the cellular events. In the nasal cavity, acute inflammation with necrosis was observed. In the lungs, inflammation was noted around the terminal bronchioles and alveolar ducts. nih.gov These findings highlight the potential for certain guanidine compounds to induce a robust inflammatory cascade at the cellular level within the respiratory system.
In the context of antiparasitic research, in vivo studies with batzelladine F, a marine guanidine alkaloid, have demonstrated antimalarial activity in a Plasmodium berghei malaria model. nih.gov While the specific molecular and cellular events were not detailed in the provided information, such studies are essential for confirming the efficacy of a compound in a whole-organism system and for understanding its mechanism of action in a physiological context.
Neurobiological Pathway Investigations in Rodent Models
N-(3-aminopropyl)guanidine hydrochloride, and more extensively its close structural analog agmatine (B1664431), have been the subject of numerous neurobiological investigations in rodent models. These studies have explored their potential neuroprotective and modulatory effects across a range of induced neurological deficits.
Research has demonstrated that agmatine can exert significant neuroprotection in both in vitro and in vivo rodent models of neurotoxic and ischemic brain injuries. nih.gov In models of stroke, such as the middle cerebral artery occlusion (MCAO) model in gerbils, agmatine has been shown to reduce infarct size and improve neurological function. alzdiscovery.org These effects are partly attributed to its ability to increase antioxidant proteins and reduce lipid peroxidation. alzdiscovery.org Furthermore, agmatine treatment has been found to reduce the number of inducible nitric oxide synthase (iNOS)-positive neurons, a key factor in neuroinflammation, when administered before or shortly after the ischemic event. alzdiscovery.org
In rodent models of neurodegenerative diseases, such as Parkinson's and Alzheimer's, agmatine has shown promise. In a mouse model of Parkinson's disease using the neurotoxin MPTP, agmatine treatment increased the survival rate of the animals and improved motor impairments. utdallas.edu This was accompanied by a protective effect against dopaminergic cell loss in the substantia nigra pars compacta and a prevention of the decrease in hippocampal glutamate (B1630785) uptake. utdallas.edu In rat models of Alzheimer's disease, agmatine has been observed to improve cognitive dysfunction and prevent cell death. conductscience.com It has been shown to restore levels of insulin (B600854) signal molecules in the brain, which in turn reduces the accumulation of amyloid-beta proteins. conductscience.com
Agmatine's influence on mood and behavior has also been investigated in rodent models. In mice subjected to corticosterone-induced depression-like behavior, agmatine treatment demonstrated an antidepressant-like effect. nih.gov This was associated with an increase in noradrenaline, serotonin, and dopamine levels in the hippocampus, as well as the modulation of neuroplasticity markers such as CREB phosphorylation and BDNF levels. nih.gov In studies on anxiety, daily administration of agmatine in mice with persistent craniofacial inflammation reduced anxiety-like behaviors. mdpi.com This anxiolytic effect was linked to a reduction in the expression of acetylated histone H3, FosB, and c-Fos in brain regions associated with anxiety. mdpi.com
| Model System | Key Findings | Reference |
| Rat MCAO Model | Reduced infarct size, improved neurological function | alzdiscovery.org |
| Mouse MPTP Model | Increased survival rate, improved motor function, protected dopaminergic neurons | utdallas.edu |
| Rat Alzheimer's Model | Improved cognitive function, reduced amyloid-beta accumulation | conductscience.com |
| Mouse Corticosterone Model | Antidepressant-like effects, modulated neurotransmitter levels | nih.gov |
| Mouse Inflammation Model | Reduced anxiety-like behaviors, modulated gene expression in anxiety-related brain regions | mdpi.com |
Cardiovascular System Research in Preclinical Models
The cardiovascular effects of guanidino compounds, particularly agmatine, have been investigated in various preclinical models, revealing complex and multifaceted actions on the circulatory system. These studies highlight its potential to modulate blood pressure, endothelial function, and the response to cardiovascular stressors.
In conscious rabbits, intracisternal administration of agmatine has been shown to cause a decrease in blood pressure and heart rate, suggesting a centrally mediated cardiovascular effect. nih.gov Intravenous administration of agmatine in spontaneously hypertensive rats (SHR) also resulted in a reduction in blood pressure and heart rate, although the hypotensive effects were transient. nih.gov The mechanisms underlying these effects are thought to involve interactions with α2-adrenoceptors and imidazoline (B1206853) receptors. nih.govtenysy.com
Research in a rabbit model of hypercholesterolemia demonstrated that treatment with agmatine improved lipid profiles, including levels of LDL-c, triglycerides, and HDL-c. alzdiscovery.org Furthermore, it enhanced endothelium-dependent vasorelaxation and reduced markers of oxidative stress and atherosclerotic plaque size. alzdiscovery.org These findings suggest a potential role for agmatine in mitigating atherosclerosis and improving vascular health. The promotion of nitric oxide production and support of endothelial function are key aspects of its cardiovascular benefits. tenysy.com
| Animal Model | Cardiovascular Parameter | Observed Effect | Reference |
| Conscious Rabbit | Blood Pressure | Decrease | nih.gov |
| Conscious Rabbit | Heart Rate | Decrease | nih.gov |
| Spontaneously Hypertensive Rat | Blood Pressure | Transient Decrease | nih.gov |
| Spontaneously Hypertensive Rat | Heart Rate | Decrease | nih.gov |
| Rabbit Hypercholesterolemia Model | Lipid Profile (LDL-c, Triglycerides, HDL-c) | Improvement | alzdiscovery.org |
| Rabbit Hypercholesterolemia Model | Endothelium-Dependent Relaxation | Improvement | alzdiscovery.org |
| Rabbit Hypercholesterolemia Model | Atherosclerotic Plaque Size | Reduction | alzdiscovery.org |
Immunomodulatory Mechanism Elucidation in Animal Systems
The immunomodulatory properties of agmatine have been explored in animal models of inflammation and autoimmune disease, indicating its potential to regulate immune responses and mitigate inflammatory damage.
In a mouse model of allergic airway inflammation induced by ovalbumin (OVA), administration of agmatine significantly attenuated airway inflammation. nih.gov This was evidenced by a decrease in the levels of inflammatory cells, as well as pro-inflammatory cytokines such as TNF-α, IL-5, and IL-13 in the bronchoalveolar lavage fluid (BALF). nih.gov Additionally, agmatine treatment led to a reduction in lung nitric oxide and malondialdehyde (MDA) levels, while increasing superoxide dismutase (SOD) levels, indicating a reduction in oxidative stress. nih.gov
In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, agmatine treatment successfully attenuated the severe clinical deficits associated with the disease. researchgate.net This therapeutic effect was linked to the suppression of oxidative and nitrosative stress development. Agmatine administration led to normalized levels of thiobarbituric acid-reacting substances (TBARS), SH groups, total glutathione (GSH), glutathione peroxidase (GPx) activity, and nitric oxide in the whole encephalitic mass. researchgate.net These findings suggest that agmatine can modulate the anti-oxidative defense capacity during neuroinflammation. researchgate.net The anti-inflammatory mechanisms of agmatine are also being investigated at the cellular level, with studies on microglial cells suggesting that it can suppress nitrosative and oxidative bursts in response to inflammatory stimuli. nih.gov
| Animal Model | Inflammatory Condition | Key Immunomodulatory Effects | Reference |
| Mouse | Allergic Airway Inflammation (OVA-induced) | Decreased inflammatory cells in BALF, Reduced TNF-α, IL-5, and IL-13 levels, Decreased oxidative stress markers | nih.gov |
| Rat | Experimental Autoimmune Encephalomyelitis (EAE) | Attenuated clinical deficits, Normalized markers of oxidative and nitrosative stress in the brain | researchgate.net |
Metabolism and Pharmacokinetics Research in Preclinical Models
Metabolic Pathways Elucidation in Animal Systems
There is no publicly available scientific literature detailing the metabolic pathways of N-(3-aminopropyl)guanidine hydrochloride in any animal system.
No research has been published that investigates or establishes a role for N-(3-aminopropyl)guanidine hydrochloride in the biosynthesis or catabolism of polyamines, including the spermidine pathways.
There are no identified metabolites or characterized enzymatic biotransformations for N-(3-aminopropyl)guanidine hydrochloride in any preclinical model reported in the scientific literature.
Distribution and Excretion Mechanisms in Animal Models
Specific studies on the distribution and excretion mechanisms of N-(3-aminopropyl)guanidine hydrochloride in animal models have not been published.
Computational and Theoretical Studies of N 3 Aminopropyl Guanidinehydrochloride
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug discovery, used to model the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme. nih.gov These in silico techniques are considered efficient and rational approaches for identifying and developing therapeutic agents. nih.govnih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com This process involves sampling numerous possible conformations and orientations of the ligand within the target's binding site and scoring them based on their calculated binding affinity or energy. mdpi.comnih.gov For guanidine-containing compounds, docking studies have been instrumental in identifying potential inhibitors for various targets, including those related to SARS-CoV-2 and malaria. nih.govnih.govmdpi.com
In such studies, the guanidinium (B1211019) group, which is positively charged, often plays a crucial role by forming strong electrostatic interactions and hydrogen bonds with negatively charged or polar residues in the target's active site. researchgate.net For example, virtual screening of benzoylguanidines against the main protease (Mpro) of SARS-CoV-2 revealed hydrogen bonds between the guanidinium group and key residues like His164. nih.gov While specific docking studies targeting N-(3-aminopropyl)guanidine hydrochloride are not detailed in the available literature, the methodology would follow these principles to predict its binding energy and key interactions with a given receptor.
Table 1: Illustrative Example of Molecular Docking Results for a Guanidine (B92328) Derivative
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| SARS-CoV-2 Mpro | BZG1 | -7.5 | His164, Tyr54 | Hydrogen Bond |
| P. falciparum LDH | Compound 37 | -43.25 (CDOCKER Energy) | Gly27, Asp53, Ile54 | Hydrophobic Interaction |
| SHP2 Allosteric Site | C6 | -8.2 | Gln79, Asp61 | Hydrogen Bond, Pi-Alkyl |
This table is illustrative, based on data for various guanidine derivatives to demonstrate typical outputs of docking studies. nih.govnih.govresearchgate.net
Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation by modeling the complex in an environment that mimics biological conditions, typically including water and ions. nih.govresearchgate.net These simulations can confirm the stability of the binding mode predicted by docking and reveal important conformational changes in both the ligand and the target upon binding. mdpi.commdpi.com
For instance, 100-nanosecond MD simulations were used to confirm the stable binding of promising guanidine alkaloids to SARS-CoV-2 proteins. mdpi.com The analysis of root-mean-square deviation (RMSD) and hydrogen bond formation during the simulation helps to validate the interaction's stability. mdpi.com Such analysis for N-(3-aminopropyl)guanidine hydrochloride would elucidate its flexibility within a binding pocket and the persistence of key interactions, providing a deeper understanding of its mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activities. These methods are essential for optimizing lead compounds and designing new molecules with desired properties.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that relate the physicochemical properties or structural features of a series of compounds to their biological activity. nih.gov By analyzing a dataset of molecules with known activities, a predictive model can be developed.
A 3D-QSAR model was successfully developed for tricyclic guanidine analogues of batzelladine K as anti-malarial agents targeting the Plasmodium falciparum Lactate Dehydrogenase (PfLDH) enzyme. nih.gov The model, based on docking results, showed a strong predictive capability (r² of 0.91), indicating that the predicted IC50 values were in good agreement with experimental data. nih.gov Such a model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov For N-(3-aminopropyl)guanidine hydrochloride and its analogues, a similar QSAR approach could be used to develop models for a specific biological activity, helping to identify the key structural features required for potency.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing. nih.gov
Libraries of guanidine-containing compounds have been virtually screened against various targets. mdpi.comresearchgate.net In one study, marine polycyclic guanidine alkaloids were screened against five SARS-CoV-2 proteins, leading to the identification of several promising candidates. mdpi.com Another successful virtual screen led to the discovery of a novel guanidine-based allosteric inhibitor of the SHP2 protein. researchgate.net N-(3-aminopropyl)guanidine hydrochloride could serve as a fragment or starting point in the design of focused chemical libraries for virtual screening campaigns, leveraging its core structure to explore potential interactions with a variety of biological targets.
Table 2: Example of a Virtual Screening Campaign Workflow
| Step | Description | Outcome |
|---|---|---|
| 1. Library Preparation | A large database of compounds is prepared (e.g., ZINC database, in-house libraries). | A set of diverse molecules ready for screening. |
| 2. Target Preparation | The 3D structure of the biological target (e.g., an enzyme) is obtained and prepared for docking. | A receptor grid defining the binding site. |
| 3. High-Throughput Docking | The entire library is docked into the target's binding site. | A ranked list of compounds based on predicted binding affinity. |
| 4. Filtering and Selection | Compounds are filtered based on docking scores, chemical properties (ADMET), and visual inspection. | A smaller set of "hit" compounds for further study. |
| 5. In-depth Analysis | Hits are subjected to more rigorous computational analysis like MD simulations. | Validated candidates with stable predicted binding. |
This table outlines the general workflow used in virtual screening studies, such as those involving guanidine derivatives. mdpi.commdpi.commdpi.com
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules from first principles. mdpi.comaps.org These methods provide detailed information about electron distribution, molecular orbitals, and energetic properties.
For guanidine derivatives, quantum chemical calculations have been used to determine fundamental properties like proton affinity, which is a measure of basicity in the gas phase. researchgate.net Studies on substituted guanidines have shown that the presence of an N-(3-aminopropyl) group significantly increases the proton affinity of the guanidine core. researchgate.net This enhanced basicity is attributed to the formation of stable intramolecular hydrogen bonds in the protonated form of the molecule. researchgate.net These theoretical predictions have been corroborated by experimental measurements, confirming the role of the aminopropyl substituent in modulating the electronic properties of the guanidine group. researchgate.net Such calculations can also be used to predict spectroscopic properties (e.g., IR, NMR spectra), aiding in the structural characterization of compounds like N-(3-aminopropyl)guanidine hydrochloride. mdpi.com
Table 3: Calculated Proton Affinities (PA) of Guanidine and Related Compounds
| Compound | Computational Model | Calculated PA (kcal mol⁻¹) |
|---|---|---|
| Guanidine (parent) | MP2(I) | 268.4 |
| N-(3-aminopropyl)guanidine | MP2(I) | 275.5 |
| N,N',N''-tris[(3-dimethylamino)propyl]-guanidine | DFT | 273.2 |
Data sourced from a study on substituted guanidines, illustrating the increase in proton affinity with aminopropyl substitution. researchgate.net
Theoretical Predictions of Stability and Reactivity in Biological Systems
The stability and reactivity of N-(3-aminopropyl)guanidine hydrochloride in a biological context are fundamentally governed by its molecular structure, charge distribution, and the energy of its frontier molecular orbitals. Computational studies, primarily employing Density Functional Theory (DFT), provide a quantitative framework for understanding these properties. While specific computational data for N-(3-aminopropyl)guanidine hydrochloride is not extensively published, analysis of the closely related aminoguanidine (B1677879) allows for a robust extrapolation of its likely behavior.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a crucial tool for predicting how a molecule will interact with other charged or polar species. It visualizes the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
These distinct electrostatic regions suggest that in a biological system, the positively charged guanidinium head would be drawn to negatively charged entities such as phosphate (B84403) groups in DNA and RNA, or the carboxylate side chains of amino acids like aspartate and glutamate (B1630785) in proteins. Conversely, the terminal amino group could act as a hydrogen bond donor or acceptor, facilitating interactions within protein binding pockets.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of these orbitals and the gap between them provide a quantitative measure of a molecule's reactivity and kinetic stability.
For aminoguanidine derivatives, the HOMO is generally localized on the nitrogen atoms, reflecting their electron-donating capability. The LUMO, conversely, is typically distributed over the carbon-nitrogen backbone of the guanidinium group. A smaller HOMO-LUMO energy gap indicates a molecule that is more easily excited and therefore more reactive.
Computational studies on related guanidine compounds provide indicative energy values. These calculations are fundamental to understanding the molecule's potential to participate in electron transfer reactions within a biological milieu.
| Parameter | Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Indicates the energy of the most available electrons for donation (nucleophilicity). |
| ELUMO | 1.0 to 2.0 | Represents the energy of the lowest energy orbital available to accept electrons (electrophilicity). |
| Energy Gap (ΔE) | 7.5 to 9.5 | A larger gap suggests higher kinetic stability and lower overall reactivity. |
Note: The values in the table are representative for simple guanidinium compounds and serve as an estimate for N-(3-aminopropyl)guanidine hydrochloride. Actual values would require specific DFT calculations for this molecule.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide a more nuanced understanding of the molecule's chemical behavior.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
| Descriptor | Formula | Predicted Characteristics |
|---|---|---|
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Moderate to high, indicating a tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Relatively high, consistent with the stability of the guanidinium cation. |
| Chemical Softness (S) | 1 / (2η) | Relatively low, suggesting lower reactivity in non-specific interactions. |
| Electrophilicity Index (ω) | χ2 / (2η) | Moderate, suggesting it can act as an electrophile in specific biological contexts. |
Future Research Directions and Research Tool Applications
Development of Advanced Research Probes and Chemical Tools
The structure of N-(3-aminopropyl)guanidine hydrochloride is well-suited for the synthesis of novel chemical probes. The guanidinium (B1211019) moiety can serve as a recognition or reactive element, while the primary amine on the propyl linker provides a convenient attachment point for reporter molecules like fluorophores or affinity tags.
The guanidinium group is known to participate in strong hydrogen-bonding interactions, mimicking the side chain of the amino acid arginine. This allows it to bind to various biological targets, including enzymes and proteins that recognize arginine, as well as negatively charged species like phosphate (B84403) groups on nucleic acids or certain acidic residues in proteins. researchgate.net This inherent binding capability can be harnessed to create targeted probes. For instance, guanidinium-functionalized rhodamine and benzoxadiazole dyes have been successfully developed as fluorescent probes for detecting analytes such as gold ions and glyoxals. rsc.orgmdpi.comrsc.org
The aminopropyl chain acts as a flexible spacer, separating the recognition element from the reporter tag, which is crucial for minimizing steric hindrance and preserving the function of both parts of the probe. sigmaaldrich.comnih.gov The primary amine can be readily conjugated to a wide array of molecules using standard bioconjugation chemistries, such as reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates. sigmaaldrich.com This versatility allows for the creation of a diverse library of chemical tools tailored for specific applications, from cellular imaging to proteomics.
| Probe Type | Functional Component | Reporter Tag (Example) | Potential Application | Relevant Principle |
|---|---|---|---|---|
| Fluorescent Imaging Probe | Guanidinium Head (Binding Moiety) | Rhodamine or BODIPY | In vitro/in vivo imaging of specific analytes or cellular structures. | Guanidinium group interacts with target, inducing a change in fluorophore emission. rsc.orgresearchgate.net |
| Affinity-Based Probe | Guanidinium Head (Binding Moiety) | Biotin (B1667282) | Identification and isolation of binding partners (e.g., arginine-binding proteins). | High-affinity binding of biotin to streptavidin allows for pull-down experiments. rsc.org |
| Photoaffinity Label | Guanidinium Head (Binding Moiety) | Diazirine or Benzophenone | Covalently labeling binding partners upon UV irradiation for target identification. | Photo-activated group forms a covalent bond with nearby molecules in the binding pocket. rsc.org |
| Cleavable Linker Probe | Aminopropyl Linker (Backbone) | Mass-tag + Cleavable Group (e.g., Disulfide) | Mass spectrometry-based proteomics for identifying sites of interaction. | Linker can be cleaved under specific conditions to release the bound protein for analysis. rsc.orgnih.gov |
Elucidation of Unexplored Biological Pathways
Guanidine-containing compounds exhibit a wide range of biological activities, making them valuable tools for probing and potentially modulating cellular pathways. tandfonline.comnih.govresearchgate.net The guanidinium group is a key pharmacophore in many molecules that act as enzyme inhibitors, ion channel blockers, and receptor modulators. nih.govsci-hub.se
One significant area of potential is the investigation of enzymes that process arginine or related substrates. The structural similarity of the guanidinium group to the arginine side chain allows it to act as a competitive inhibitor for enzymes like nitric oxide synthases (NOS) or dimethylarginine dimethylaminohydrolases (DDAH). tandfonline.comnih.gov By using N-(3-aminopropyl)guanidine hydrochloride or its derivatives as inhibitors, researchers could explore the roles of these enzymes in various signaling pathways related to cardiovascular function and neurotransmission.
Furthermore, guanidine (B92328) compounds have been identified as inhibitors of voltage-gated potassium (Kv) channels, which are crucial for regulating neuronal excitability. nih.gov The parent compound, guanidine hydrochloride, enhances the release of acetylcholine (B1216132) from nerve impulses and is used to treat certain neuromuscular diseases. nih.govnih.gov N-(3-aminopropyl)guanidine hydrochloride could be used as a chemical tool to dissect the molecular basis of Kv channel inhibition and explore its effects on neurotransmitter release, potentially uncovering new aspects of synaptic transmission. nih.gov
| Target Class | Specific Example | Mechanism of Action | Potential Research Application |
|---|---|---|---|
| Enzymes (Arginine Mimicry) | Nitric Oxide Synthase (NOS) | Competitive inhibition at the arginine binding site. nih.gov | Investigating the role of NO signaling in vasodilation and neuronal communication. |
| Ion Channels | Voltage-gated K+ (Kv) Channels | Pore blocking or modulation of channel gating. nih.gov | Elucidating mechanisms of neuronal excitability and neurotransmitter release. |
| Transporters | Na+/H+ Exchangers | Inhibition of ion transport across cell membranes. nih.govresearchgate.net | Studying the regulation of intracellular pH and its role in cell physiology. |
| Receptors | Neuropeptide FF Receptors | Modulation of receptor activity to influence signaling pathways. sci-hub.se | Exploring pathways related to pain modulation and opioid tolerance. |
Integration with Multi-Omics and Systems Biology Approaches
Systems biology aims to achieve a holistic understanding of biological processes by integrating data from multiple molecular levels, a strategy known as multi-omics. nih.govnih.gov Should N-(3-aminopropyl)guanidine hydrochloride demonstrate significant biological activity, multi-omics approaches would be invaluable for comprehensively mapping its mechanism of action and cellular effects.
A typical workflow could involve treating a biological system (e.g., cell culture) with the compound and then applying a suite of omics technologies. researchgate.netunimi.it
Proteomics: To identify the direct protein targets of the compound, an affinity-based probe (as described in section 8.1) could be used. This probe would allow for the capture and subsequent identification of binding partners via mass spectrometry. rsc.org Quantitative proteomics could further reveal downstream changes in protein expression and post-translational modifications, providing a broad view of the pathways perturbed by the compound.
Transcriptomics: RNA sequencing (RNA-Seq) could be employed to measure global changes in gene expression following treatment. This would help identify signaling pathways and transcriptional networks that are activated or repressed by the compound's activity.
Metabolomics: By analyzing the cellular metabolome, researchers could determine how the compound affects metabolic pathways. nih.gov This is particularly relevant given the role of related compounds in arginine and nitrogen metabolism. researchgate.net
Integrating these datasets would allow for the construction of comprehensive network models, illustrating how the interaction of N-(3-aminopropyl)guanidine hydrochloride with its primary target(s) propagates through the cellular machinery to produce a final, systemic effect. researchgate.net
| Omics Layer | Methodology | Key Information Gained |
|---|---|---|
| Proteomics | Affinity-Purification Mass Spectrometry (AP-MS) using a biotinylated derivative. | Direct protein binding partners and primary targets of the compound. |
| Quantitative Proteomics (e.g., SILAC, TMT). | Global changes in protein abundance and post-translational modifications. | |
| Transcriptomics | RNA-Sequencing (RNA-Seq). | Changes in gene expression profiles; identification of affected signaling and regulatory networks. |
| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR). | Alterations in cellular metabolite levels, revealing impacted metabolic pathways. |
| Integration | Pathway and Network Analysis Software. | A holistic, systems-level model of the compound's mechanism of action. nih.govresearchgate.net |
Applications in Biomaterial and Drug Delivery Research (Non-Clinical)
The positively charged guanidinium group is a powerful functional moiety for applications in biomaterials and non-clinical drug delivery systems, particularly for the delivery of nucleic acids like siRNA and mRNA. researchgate.netacs.orgnih.gov The strong electrostatic interaction between the cationic guanidinium group and the anionic phosphate backbone of nucleic acids facilitates efficient complexation and condensation, which is the first step in creating delivery nanoparticles. researchgate.netacs.org
N-(3-aminopropyl)guanidine hydrochloride can be used as a monomer or a surface-modifying agent to create guanidinium-functionalized polymers, lipid nanoparticles (LNPs), or other nanostructures. nih.govnih.gov Research on structurally similar molecules, such as guanidinated N-3-aminopropyl methacrylamide (B166291) copolymers, has demonstrated their potential as effective non-viral gene delivery carriers. nih.gov These carriers often show high transfection efficiency and can facilitate cellular uptake and endosomal escape, two major barriers to effective intracellular delivery. acs.orgacs.org
Compared to traditional amine-based lipids used in LNPs, guanidinium-based lipids may offer distinct advantages. The pKa of the guanidinium group (around 13.5) ensures it remains protonated and positively charged over a wide physiological pH range, leading to stable nucleic acid complexes. sci-hub.se This property is beneficial for initial complexation and cellular uptake. Once inside the acidic environment of the endosome, the high charge density can contribute to the "proton sponge effect," leading to endosomal rupture and release of the cargo into the cytoplasm. acs.org These characteristics make N-(3-aminopropyl)guanidine hydrochloride a highly attractive candidate for the rational design of next-generation, non-clinical delivery vehicles for gene-based therapeutics. nih.govfrontiersin.org
| Application Area | Role of N-(3-aminopropyl)guanidine hydrochloride | Underlying Principle | Example System |
|---|---|---|---|
| Nucleic Acid Delivery (siRNA, mRNA) | Cationic monomer for polymer synthesis or lipid functionalization. | The guanidinium group electrostatically binds to the phosphate backbone of nucleic acids, promoting condensation into nanoparticles. researchgate.netnih.gov | Guanidinium-functionalized poly(β-amino ester)s or lipid nanoparticles (LNPs). acs.org |
| Enhanced Cellular Uptake | Surface modification agent for nanoparticles. | The guanidinium group mimics arginine, facilitating interaction with cell surface proteoglycans and promoting endocytosis. acs.org | Polymersomes or micelles with a guanidinium-rich corona. |
| Endosomal Escape | Component of pH-responsive delivery systems. | High buffering capacity of guanidinium groups contributes to the proton sponge effect, leading to endosome disruption. acs.org | Guanidinylated poly(amido amine)s. nih.gov |
| Biomaterial Functionalization | Chemical handle for surface modification. | The aminopropyl group allows covalent attachment to biomaterial surfaces (e.g., scaffolds, hydrogels) to impart positive charge. | Surface-modified scaffolds for tissue engineering applications requiring cell adhesion. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-aminopropyl)guanidine hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves reacting guanidine derivatives with 3-aminopropyl precursors under controlled conditions. For example, analogous compounds like N-(2-aminopropyl)guanidine dihydrochloride are synthesized using methyl isothiourea hydroiodide as a guanilating agent in methanol, followed by HCl treatment and vacuum drying .
- Characterization : Validate purity via ¹H NMR (e.g., DMSO-d₆ for structural confirmation) and mass spectrometry (FAB-MS). Purity standards (≥95%) should align with USP guidelines, which specify refractive index (1.5430–1.5450 at 20°C) and solubility in water/alcohol .
Q. What safety protocols are critical for handling N-(3-aminopropyl)guanidine hydrochloride?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust .
- Exposure Response : For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline and remove contact lenses .
Q. How does the compound’s stability impact experimental design?
- Stability Considerations :
- The compound is hygroscopic and may form explosive dust clouds if mishandled. Ensure dry, cool storage and avoid grinding .
- In aqueous solutions, monitor pH (optimal range: 6–8) to prevent decomposition. Use buffers like PBS for biological studies .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictions in reported toxicity data?
- Data Reconciliation :
- Toxicology Assays : Use in vitro models (e.g., HEK293 cells) to assess specific organ toxicity (e.g., renal or neurotoxic effects). Contrast with in silico predictions (QSAR models) .
- Discrepancies : While some studies report no mutagenicity , others highlight potential neurotoxic effects. Validate via Ames test (for mutagenicity) and zebrafish models (for neurodevelopment impacts) .
Q. How can researchers optimize N-(3-aminopropyl)guanidine hydrochloride for drug delivery systems?
- Functionalization Strategies :
- Polymer Conjugation : Incorporate into copolymers (e.g., with methacrylic acid) via RAFT polymerization for pH-responsive hydrogels. Monitor amine group reactivity using FTIR .
- Targeting Efficiency : Evaluate tumor-targeting efficacy using αVβ3-binding peptide conjugates in murine xenograft models .
Q. What chromatographic methods ensure batch-to-batch consistency in academic studies?
- Analytical Workflow :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30). Retention time should align with USP reference standards .
- QC Parameters :
| Parameter | Specification | Reference |
|---|---|---|
| Purity | ≥99% (HPLC) | |
| Residual Solvents | <0.1% (methanol) |
Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?
- Structure-Activity Relationship (SAR) :
- Compare N-(3-aminopropyl)guanidine hydrochloride with analogs (e.g., N-(2-aminoethyl) or N-(4-aminobutyl) derivatives). Test inhibitory effects on enzymes like MMP3 using fluorogenic substrates .
- Key Finding : Longer alkyl chains (e.g., C4) enhance membrane permeability but may reduce solubility .
Contradictions and Limitations
- Safety Data : While acute oral toxicity is classified as Category 4 (low hazard), repeated exposure may target kidneys and bone marrow . Researchers must balance acute vs. chronic toxicity in longitudinal studies.
- Synthetic Yield : Reported yields for analogs range from 67–77% . Scaling up may require optimizing stoichiometry (e.g., excess 3-aminopropyl precursor) or switching solvents (e.g., DMF for higher solubility).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
